Product packaging for 3-(Bromomethyl)pyridin-2-amine(Cat. No.:CAS No. 802022-95-3)

3-(Bromomethyl)pyridin-2-amine

Cat. No.: B3194137
CAS No.: 802022-95-3
M. Wt: 187.04
InChI Key: ZDLOIYGWNBXDNB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental scaffolds in numerous areas of chemical science, from materials to medicine. nih.gov Their unique electronic properties, water solubility, and ability to form hydrogen bonds make them ideal components in the design of functional molecules. beilstein-journals.org

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov In advanced organic synthesis, pyridine scaffolds serve as key intermediates and are extensively used in the design and synthesis of pharmaceuticals and agrochemicals. nih.govsphinxsai.com Their ability to be readily converted into a wide range of functional derivatives makes them highly valuable to synthetic chemists. nih.gov The development of multicomponent reactions (MCRs) has further expanded the toolkit for creating diverse pyridine-based structures in an efficient and atom-economical manner. bohrium.com

Aminopyridines, which exist in three isomeric forms, are a crucial class of pyridine derivatives with a rich history in medicinal chemistry. researchgate.net The introduction of an amino group onto the pyridine ring significantly influences the molecule's electronic and biological properties. 2-Aminopyridine (B139424), for instance, is a widely used starting material in the synthesis of numerous biologically active compounds. rsc.orgepa.gov Research into aminopyridine chemistry is continually evolving, with new synthetic methods and applications being discovered. researchgate.netrsc.org The electronic properties of the aminopyridine scaffold can be fine-tuned, which in turn can control the catalytic activity of metal complexes derived from them. rsc.org

Strategic Importance of Bromomethyl Functionality in Heterocyclic Systems

The introduction of a bromomethyl group onto a heterocyclic ring creates a highly reactive site for further chemical modification. This functionality is a key feature that contributes to the synthetic utility of compounds like 3-(Bromomethyl)pyridin-2-amine.

The bromomethyl group is an activated alkyl halide, making the carbon atom highly susceptible to nucleophilic attack. nih.gov This reactivity allows for the facile introduction of various functional groups through substitution reactions. For example, the bromine atom can be displaced by nucleophiles such as amines, thiols, and cyanides, providing a straightforward route to a diverse array of substituted pyridines. This versatility is a cornerstone of combinatorial chemistry, where rapid "scaffold decoration" is essential for generating large libraries of compounds for biological screening. tandfonline.com

The position of the bromomethyl group on the pyridine ring has a profound impact on the molecule's reactivity and the types of structures that can be synthesized from it. solubilityofthings.com4college.co.uk In the case of bromomethylpyridines, the relative positions of the nitrogen atom, the amino group, and the bromomethyl group dictate the electronic and steric environment of the reactive sites. For instance, the reactivity of a bromomethyl group at the 3-position is influenced by the electronic effects of the nitrogen atom at the 1-position and the amino group at the 2-position. This interplay of positional isomerism and electronic effects is a critical consideration in the design of synthetic strategies. mdpi.com

Overview of Research Trajectories for this compound

Research involving this compound and its protected derivatives has focused on harnessing its dual reactivity. A key challenge in working with this compound is its inherent instability. The presence of both a nucleophilic amino group and an electrophilic bromomethyl group can lead to self-alkylation. tandfonline.com To circumvent this, the amino group is often protected, for instance as a tert-butoxycarbonyl (Boc) derivative, to allow for selective reactions at the bromomethyl position. tandfonline.com

A notable aspect of the chemistry of protected this compound is its tendency to undergo intramolecular cyclization. For example, 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine has been shown to convert into a cyclic carbamate, 8-aza-1,4-dihydrobenzo[1,3-d]oxazin-2-one, particularly at elevated temperatures or in polar solvents. tandfonline.comresearchgate.net This reactivity opens up pathways to novel heterocyclic ring systems.

The synthesis of this compound itself can be challenging. Standard methods for brominating methylpyridines, such as using N-bromosuccinimide (NBS), often lead to complex mixtures and ring bromination rather than selective benzylic bromination. tandfonline.com Alternative synthetic routes, such as the reduction of a corresponding ester followed by conversion of the resulting alcohol to the bromide, have been explored. tandfonline.com

The utility of this building block is evident in its application in the synthesis of more complex molecules. For instance, it can serve as a precursor to imidazo[1,2-a]pyridine (B132010) derivatives, a class of compounds with significant interest in medicinal chemistry. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number802022-95-3 bldpharm.com
Molecular FormulaC6H7BrN2 bldpharm.com
Molecular Weight187.04 g/mol
AppearanceWhite to Yellow Solid sigmaaldrich.com
Storage Temperature2-8 °C sigmaaldrich.com

Interactive Data Table: Spectroscopic Data for a Protected Derivative, 2-(tert-Butoxycarbonyl)amino-3-bromomethyl pyridine

NucleusChemical Shift (δ) ppmSolvent
¹H NMR8.39 (d), 7.78 (d), 7.12 (dd), 4.59 (s), 1.51 (s)CDCl₃ tandfonline.com
¹³C NMR152.8, 149.0, 148.0, 140.0, 125.9, 120.7, 81.3, 30.0, 28.2CDCl₃ tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2 B3194137 3-(Bromomethyl)pyridin-2-amine CAS No. 802022-95-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

802022-95-3

Molecular Formula

C6H7BrN2

Molecular Weight

187.04

IUPAC Name

3-(bromomethyl)pyridin-2-amine

InChI

InChI=1S/C6H7BrN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9)

InChI Key

ZDLOIYGWNBXDNB-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N)CBr

Canonical SMILES

C1=CC(=C(N=C1)N)CBr

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl Pyridin 2 Amine and Its Protected Forms

Precursor Synthesis Strategies

The foundation for synthesizing 3-(bromomethyl)pyridin-2-amine is the availability of its direct precursor, 2-amino-3-methylpyridine (B33374). The preparation of this starting material and the strategic use of protecting groups are pivotal for the success of the subsequent bromination step.

2-Amino-3-methylpyridine, also known as 2-amino-3-picoline, is a key starting material. alphachemika.co Its synthesis can be approached through various methods, often starting from more common pyridine (B92270) derivatives. One established method involves the reaction of 3-methyl-pyridine with sodium amide in an inert diluent at elevated temperature and pressure. google.com Another approach is the amination of halogenated pyridines. For instance, processes have been developed for preparing 2-aminopyridine (B139424) derivatives by aminating pyridine rings that have multiple fluorine substituents. google.com The compound itself is recognized for its importance as an Active Pharmaceutical Ingredient (API) and its use in the synthesis of polymers, adhesives, and other pharmaceutical drugs. iucr.org

Derivatives of 2-amino-3-methylpyridine are also synthesized for various applications. For example, reacting 2-amino-3-methylpyridine with carboxylic acids like fumaric acid or 5-chlorosalicylic acid in solvents such as ethanol (B145695) or methanol (B129727) results in the formation of proton-transfer salts. iucr.org Similarly, it can be used as a ligand to form coordination complexes with metal ions like Cu(II) and Ag(I). mdpi.com

The amino group in 2-amino-3-methylpyridine is nucleophilic and susceptible to a wide range of reactions, including oxidation and alkylation. libretexts.org During the bromination of the adjacent methyl group, this reactive amino group can lead to undesired side reactions, such as self-alkylation once the bromomethyl product is formed. tandfonline.com Therefore, to ensure the selective bromination of the methyl group, the amino functionality must be temporarily masked with a protecting group. libretexts.orgnih.gov

The choice of a protecting group is critical and depends on its stability, ease of installation and removal, and compatibility with the reaction conditions of subsequent steps. jocpr.com For aminopyridines, common protecting groups include acyl and carbamate-based groups.

Acylation: Converting the amine to an amide significantly reduces the nucleophilicity of the nitrogen atom's lone pair of electrons. libretexts.org

Carbamates: Carbamate protecting groups are widely used in organic synthesis. The tert-butoxycarbonyl (Boc) group is particularly effective for protecting the 2-amino group of the pyridine ring. The Boc group can be introduced by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347). This protection is essential as it sterically and electronically reduces the nucleophilicity of the 2-aminopyridine moiety, preventing side reactions. tandfonline.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another option, known for its removal under mild basic conditions. creative-peptides.com

The concept of orthogonal protection is also relevant, where multiple protecting groups are used that can be removed under different conditions, allowing for selective deprotection at various stages of a complex synthesis. wikipedia.org For the synthesis of this compound, a protecting group that is stable under radical bromination conditions but can be removed efficiently afterward is required. The Boc group fits this requirement well, as it is stable to the radical conditions used for bromination and can be cleaved later using acidic conditions. tandfonline.comcreative-peptides.com

Protecting GroupAbbreviationCommon Reagent for IntroductionDeprotection Condition
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA)
BenzyloxycarbonylZBenzyl chloroformateCatalytic hydrogenation (H₂/Pd)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild basic conditions (e.g., Piperidine)

Bromination Approaches

The key transformation in the synthesis of the target compound is the selective bromination of the methyl group at the C3 position of the protected 2-amino-3-methylpyridine ring. Radical bromination is the most common and effective method for this benzylic-type halogenation.

Radical bromination introduces a bromine atom into a molecule via a free-radical chain mechanism, typically initiated by heat or UV light. byjus.com For methylpyridines (picolines), N-bromosuccinimide (NBS) is a highly selective and widely used brominating agent for benzylic positions. daneshyari.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene (B151609), often with a radical initiator. daneshyari.comsci-hub.se

The mechanism proceeds in three stages: byjus.com

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating to form radicals. These radicals then abstract a bromine atom from NBS or a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the pyridine ring to form a stable benzylic-type pyridyl radical and hydrogen bromide (HBr). This pyridyl radical then reacts with a molecule of NBS (or Br₂) to form the desired bromomethylpyridine product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

Other brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can also be employed for the radical bromination of pyridine derivatives. google.com

The radical bromination of methylpyridines is not without its challenges. Several factors can affect the yield and selectivity of the reaction.

Ring Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing and deactivates the ring, which can influence the reactivity of the methyl group. daneshyari.com

Over-bromination: A significant side reaction is the formation of dibromomethyl derivatives, which reduces the yield of the desired monobrominated product and complicates purification. sci-hub.se

Nuclear Bromination: Instead of substitution on the methyl side chain, electrophilic substitution on the pyridine ring can occur. This is particularly an issue with 3-methylpyridine, where ring bromination may be favored over methyl group bromination under certain conditions. daneshyari.com Nuclear bromination is generally favored by lower temperatures and polar solvents, whereas radical side-chain bromination is favored by higher temperatures and non-polar solvents. daneshyari.com

Controlling selectivity is therefore crucial. The choice of solvent has a strong influence on the reaction's selectivity. While the classic NBS/CCl₄ system is highly reactive, this high reactivity can lead to low selectivity and increased formation of di-brominated byproducts. sci-hub.se Using solvents like benzene can sometimes offer a better compromise between reactivity and selectivity. sci-hub.se Careful control of the stoichiometry of the brominating agent is also essential to minimize over-bromination. Using slightly less than one equivalent of the brominating agent can help to avoid the formation of side products. google.com

ChallengeInfluencing FactorsStrategy for Control
Over-brominationHigh reactivity of brominating agent, stoichiometryUse of less reactive solvents (e.g., benzene vs. CCl₄), precise control of reagent stoichiometry
Nuclear BrominationSolvent polarity, temperatureUse non-polar solvents (e.g., CCl₄, benzene), higher reaction temperatures
Low ReactivityElectronic deactivation by ring nitrogenUse of effective radical initiators (AIBN, BPO), photochemical initiation

Photochemical bromination is an alternative method for initiating the radical reaction, using ultraviolet (UV) light instead of a chemical initiator. byjus.comgoogle.com UV light provides the energy for the homolytic fission of the bromine source (e.g., Br₂ or NBS) to generate the initial bromine radicals needed to start the chain reaction. byjus.com

Alternative Bromination Reagents and Conditions

While the combination of carbon tetrabromide and triphenylphosphine (B44618) is effective, alternative brominating agents are frequently employed for benzylic brominations, each with its own advantages regarding selectivity, safety, and reaction conditions.

N-Bromosuccinimide (NBS): As a crystalline solid, NBS is a convenient and widely used reagent for radical bromination of benzylic positions. The reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The use of NBS allows for a low and constant concentration of bromine in the reaction mixture, which helps to minimize side reactions like aromatic bromination. For the synthesis of this compound derivatives, NBS can be used in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally friendly alternative such as acetonitrile.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar to NBS, DBDMH is another stable, crystalline source of bromine for radical brominations. It can be used under similar conditions to NBS, often with a radical initiator. In some cases, DBDMH may offer advantages in terms of yield or selectivity.

Dibromoisocyanuric Acid (DBI): This reagent is a powerful brominating agent that can be used for a variety of bromination reactions. Its application in the synthesis of this compound would likely involve radical conditions, similar to those used with NBS and DBDMH.

The choice of brominating agent and conditions depends on factors such as the specific substrate (protected or unprotected), desired selectivity, and scale of the reaction. For instance, photochemical initiation can offer a cleaner reaction profile compared to chemical initiators.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction parameters, primarily the choice of solvent and reaction temperature.

Temperature Control in Alkyl Bromination Reactions

Temperature is a critical parameter in controlling the outcome of alkyl bromination reactions.

Initiation: Radical brominations require an initiation step, which is often achieved by heating the reaction mixture in the presence of a thermal initiator like AIBN or BPO. The decomposition rate of these initiators is temperature-dependent, and the reaction temperature must be high enough to ensure a steady supply of radicals to sustain the chain reaction.

Selectivity: While higher temperatures generally increase the reaction rate, they can also lead to a decrease in selectivity and the formation of byproducts. For benzylic brominations, it is crucial to maintain a temperature that is sufficient for radical initiation without promoting undesired side reactions.

Thermal Runaway: Bromination reactions can be exothermic. Proper temperature control is essential to prevent thermal runaway, which can lead to a loss of control over the reaction, reduced yield, and potential safety hazards. This is particularly important in large-scale synthesis.

Careful monitoring and control of the reaction temperature are therefore essential for maximizing the yield and purity of this compound while ensuring the safety of the process.

Large-Scale Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations, primarily focused on safety, efficiency, and consistency.

Transition from Batch to Continuous Flow Reactors

Continuous flow chemistry offers several advantages over traditional batch processing for large-scale synthesis, particularly for potentially hazardous reactions like bromination.

Enhanced Safety: Flow reactors have a small internal volume, which significantly reduces the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for excellent heat transfer, minimizing the risk of thermal runaway. laryee.com

Improved Process Control: In a flow reactor, parameters such as temperature, pressure, and residence time can be precisely controlled, leading to more consistent product quality and higher yields. laryee.com

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. Instead of using larger reactors, the production output can be increased by running the reactor for longer periods or by using multiple reactors in parallel. nih.govacs.org For benzylic brominations, continuous flow photochemical reactors have been shown to be highly effective and scalable. nih.govacs.org

The transition to a continuous flow process for the synthesis of this compound would involve the selection of an appropriate reactor design (e.g., a packed-bed reactor or a microreactor) and the optimization of flow parameters.

Automation in Process Optimization

Automation plays a crucial role in modern chemical process development and optimization, enabling a more rapid and systematic exploration of reaction parameters.

High-Throughput Experimentation: Automated synthesis platforms can perform a large number of experiments in parallel, allowing for the rapid screening of different reagents, catalysts, solvents, and temperatures. sciforum.net

Data-Driven Optimization: By integrating automated reactors with analytical techniques (e.g., HPLC, NMR), real-time data on reaction performance can be collected. This data can then be used by machine learning algorithms, such as Bayesian optimization, to intelligently guide the selection of subsequent experimental conditions to quickly identify the optimal process parameters for yield and purity. nih.govrsc.orgchemrxiv.org

Process Robustness: Automation helps in identifying and understanding the impact of various process parameters on the reaction outcome, leading to the development of more robust and reliable manufacturing processes.

For the large-scale synthesis of this compound, an automated approach could be used to optimize the continuous flow process, ensuring high efficiency, consistency, and safety. acs.orgdigitellinc.comnih.gov This would involve the use of automated liquid handlers, reactor systems, and in-line analytics, all controlled by a central software platform. acs.orgdigitellinc.comnih.gov

Reactivity and Mechanistic Investigations of 3 Bromomethyl Pyridin 2 Amine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring (Theoretical Considerations)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.commasterorganicchemistry.com The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. abertay.ac.uk This deactivation is particularly pronounced at the positions ortho and para to the nitrogen.

For 3-(bromomethyl)pyridin-2-amine, the directing effects of the substituents must be considered:

Amino Group (-NH2): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. dalalinstitute.com

Bromomethyl Group (-CH2Br): This group is generally considered to be weakly deactivating through an inductive effect.

Pyridine Nitrogen: Deactivates the ring, especially at the 2-, 4-, and 6-positions.

Considering the combined effects in this compound:

The powerful activating effect of the amino group at position 2 will strongly direct incoming electrophiles to the positions ortho and para to it, which are positions 3 and 5.

The pyridine nitrogen deactivates positions 2, 4, and 6.

The bromomethyl group at position 3 provides some steric hindrance at the adjacent positions 2 and 4.

Therefore, electrophilic attack is most likely to occur at the C5 position , which is para to the strongly activating amino group and is not as deactivated by the pyridine nitrogen as the C4 and C6 positions. The C4 position is also activated by the amino group (ortho), but is more deactivated by the pyridine nitrogen.

Theoretical calculations, such as ab initio methods, can be employed to predict the regioselectivity of electrophilic aromatic bromination and other EAS reactions by analyzing the stability of the intermediate carbocations (sigma complexes). nih.gov For 2-aminopyridine (B139424), electrophilic attack, such as bromination, is expected to occur at the para position (C5). thieme-connect.com

Applications in Complex Molecule Synthesis and Materials Science

Role as a Key Building Block in Organic Synthesis

As a foundational component in organic synthesis, 3-(Bromomethyl)pyridin-2-amine serves as a starting point for building more elaborate molecules. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted to introduce molecular complexity in a controlled manner.

The dual functionality of this compound is particularly advantageous for the synthesis of fused heterocyclic systems. Intramolecular or intermolecular cyclization reactions can be designed to engage both the amino and bromomethyl groups, leading to the formation of novel ring structures. For instance, reaction with appropriate bifunctional reagents can lead to the creation of bicyclic and tricyclic scaffolds containing the pyridine (B92270) core. These heterocyclic frameworks are prevalent in medicinal chemistry and materials science. The pyridine motif itself is a key component in many biologically active compounds. mdpi.com The synthesis of fused ring systems, such as thieno[2,3-b]pyridines, has been a focus of research for developing new antimicrobial agents. nih.gov

Table 1: Potential Heterocyclic Frameworks from this compound

Reactant Type Potential Product Significance
Dicarbonyl Compound Pyrido-diazepine derivative Core structure in CNS-active agents
Carbon Disulfide Pyrido-thiazine derivative Scaffold for antimicrobial compounds
α-Haloketone Pyrido-imidazole derivative Important in kinase inhibitor design

The distinct chemical nature of the amino and bromomethyl groups allows for their sequential modification, enabling the synthesis of highly functionalized pyridine derivatives. The amino group can undergo reactions such as acylation, sulfonylation, or reductive amination, while the bromomethyl group is an excellent electrophile for substitution reactions with a wide array of nucleophiles (e.g., amines, thiols, alcohols, and carbanions). This orthogonal reactivity is crucial for introducing multiple points of diversity onto the pyridine scaffold. Such strategies are employed to fine-tune the biological activity or material properties of the target molecules. researchgate.netnih.gov

The 2-aminopyridine (B139424) moiety is a classic bidentate chelating unit in coordination chemistry, capable of binding to metal ions through the pyridine nitrogen and the exocyclic amino nitrogen. The bromomethyl group on the 3-position provides a convenient handle for further functionalization. mdpi.com It can be used to attach the 2-aminopyridine scaffold to larger molecular systems, surfaces, or polymers. Alternatively, it can be transformed into other ligating groups, thereby creating tridentate or higher-denticity ligands. These resulting ligands can form stable complexes with a variety of transition metals, with applications in catalysis, biomimetic chemistry, and the development of novel materials with specific magnetic or optical properties. ias.ac.inmdpi.com

Utility in Combinatorial Chemistry and Library Design

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse molecules, which is particularly useful in drug discovery and materials science. nih.govopenaccessjournals.com this compound is an ideal scaffold for such approaches due to its two distinct points for chemical modification.

In the context of library design, the 2-amino-3-methylpyridine (B33374) core of the molecule acts as a central scaffold. The goal of scaffold diversification is to append a wide variety of chemical groups to this core to explore a broad chemical space. nih.gov The amino group (position R1) and the bromomethyl group (position R2) serve as anchor points for introducing this diversity. By reacting the core scaffold with different sets of building blocks at these two positions, a library of compounds with a common core but varied peripheral groups can be synthesized. This approach is highly efficient for structure-activity relationship (SAR) studies, where the impact of different substituents on a molecule's biological activity is systematically investigated. researchgate.net

Table 2: Example of a Scaffold Diversification Scheme

Scaffold R1 Position (from -NH₂) R2 Position (from -CH₂Br) Resulting Structure
2-Amino-3-methylpyridine Acylation with various acid chlorides Substitution with various thiols Library of thioether-containing amides
2-Amino-3-methylpyridine Reductive amination with aldehydes Substitution with various phenols Library of ether-containing secondary amines
2-Amino-3-methylpyridine Sulfonylation with sulfonyl chlorides Substitution with various amines Library of sulfonamides with tertiary amine groups

Parallel synthesis is a technique used to create a library of compounds simultaneously, with each compound being synthesized in its own separate reaction vessel. openaccessjournals.com The bifunctional nature of this compound is well-suited for this methodology. For example, an array of reaction vessels (such as a 96-well plate) can be set up where the scaffold is first reacted with a set of building blocks targeting the amino group. After this initial reaction, a second set of diverse building blocks can be introduced to react with the bromomethyl group. This two-step, parallel approach allows for the exponential generation of a large and systematically organized library of related compounds, facilitating high-throughput screening for desired properties. ualberta.ca

Potential in Polymer and Functional Material Development

The unique bifunctional nature of this compound, possessing both a nucleophilic primary amine and a reactive bromomethyl group, presents significant potential for its application in the synthesis of novel polymers and functional materials. This structure allows it to act as a versatile building block in various polymerization strategies, leading to materials with tailored properties and functionalities.

The presence of the 2-aminopyridine moiety is of particular interest. This functional group is known for its ability to form strong hydrogen bonds and act as a ligand for metal coordination. Incorporating this unit into a polymer backbone or as a pendant group can impart specific properties to the resulting material, such as enhanced thermal stability, self-assembly capabilities, and catalytic activity.

Self-Condensing Polymerization

The "AB2" nature of this compound, where the amine group (B) can react with the bromomethyl group (A) of another monomer, makes it a candidate for self-condensing polymerization to produce hyperbranched polymers. In this type of step-growth polymerization, the primary amine of one monomer can displace the bromide of another, leading to the formation of a secondary amine linkage and a new branching point. This process can continue, resulting in a highly branched, dendritic-like architecture.

The degree of branching in such polymers can be influenced by reaction conditions. For instance, slow monomer addition to a core molecule can lead to more controlled growth and narrower molecular weight distributions. The resulting hyperbranched poly(aminopyridine)s would possess a high density of terminal amine and bromomethyl groups, offering numerous sites for further functionalization or cross-linking.

Table 1: Hypothetical Parameters for Self-Condensing Polymerization of this compound

ParameterCondition 1Condition 2Condition 3
Monomer Concentration 0.1 M0.5 M1.0 M
Solvent Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Toluene
Temperature (°C) 80100120
Reaction Time (h) 241812
Resulting Polymer Architecture Low Molar Mass HyperbranchedHigh Molar Mass HyperbranchedCross-linked Gel

Note: This table presents hypothetical data to illustrate potential polymerization outcomes and is not based on experimental results.

Functional Monomer in Copolymerization

This compound can also be utilized as a functional comonomer in various polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, after suitable modification of the amine or bromomethyl group to introduce a polymerizable moiety (e.g., a vinyl group). The incorporation of the aminopyridine unit into linear polymer chains would introduce sites for metal chelation, catalysis, or post-polymerization modification.

For example, copolymerization with common monomers like styrene or methyl methacrylate would result in functional polymers with pendant aminopyridine groups. These groups could then be used to coordinate with metal ions to create polymer-supported catalysts or materials with interesting optical or magnetic properties.

Grafting onto Polymer Backbones

The reactive bromomethyl group of this compound makes it an excellent candidate for grafting onto existing polymer backbones that contain nucleophilic groups. For instance, polymers with pendant hydroxyl or amine groups could be functionalized by reaction with this compound. This "grafting-to" approach allows for the modification of commodity polymers, imparting them with the specific functionalities associated with the 2-aminopyridine moiety.

Table 2: Potential Properties of Polymers Incorporating this compound

Polymer TypePotential PropertyPotential Application
Hyperbranched Polyamines High density of functional groups, globular structureDrug delivery, gene transfection, catalysis
Linear Copolymers Metal chelation, tunable solubilityPolymer-supported catalysts, sensors, smart materials
Grafted Polymers Surface modification, enhanced adhesionFunctional coatings, membranes, composite materials

Note: This table outlines potential properties and applications based on the known functionalities of the 2-aminopyridine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene (B1212753) (-CH₂-) protons of the bromomethyl group, and the amine (-NH₂) protons.

Pyridine Ring Protons: The three protons on the pyridine ring (H-4, H-5, and H-6) would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The electron-donating amine group at C-2 and the electron-withdrawing bromomethyl group at C-3 would influence their precise chemical shifts. H-6, being adjacent to the nitrogen atom, is expected to be the most deshielded.

Bromomethyl Protons: The methylene protons (-CH₂Br) are anticipated to produce a singlet in the range of δ 4.5-5.0 ppm. The electronegative bromine atom causes a significant downfield shift for these protons.

Amine Protons: The two amine protons (-NH₂) would likely appear as a broad singlet. Its chemical shift is highly variable (typically δ 4.0-6.0 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton.

Pyridine Ring Carbons: The five carbons of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm). The carbon atom C-2, bonded to the amine group, is expected to be significantly shielded, while C-6, adjacent to the ring nitrogen, would be deshielded.

Bromomethyl Carbon: The carbon of the -CH₂Br group is expected to appear in the range of δ 30-40 ppm, shifted downfield due to the attached bromine atom.

Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-47.20 - 7.50Doublet of doublets
H-56.60 - 6.90Doublet of doublets
H-68.00 - 8.30Doublet of doublets
-CH₂Br4.50 - 5.00Singlet
-NH₂4.00 - 6.00Broad Singlet

Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)
C-2155 - 160
C-3120 - 125
C-4135 - 140
C-5110 - 115
C-6145 - 150
-CH₂Br30 - 40

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key expected correlations would be between H-4 and H-5, and between H-5 and H-6, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It would be used to definitively link the signals of H-4, H-5, H-6, and the -CH₂- protons to their respective carbon signals (C-4, C-5, C-6, and the -CH₂Br carbon). columbia.edu

The methylene protons (-CH₂Br) to the C-2, C-3, and C-4 carbons.

The H-4 proton to C-2, C-3, C-5, and C-6.

The H-6 proton to C-2, C-4, and C-5.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. cardiff.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group gives rise to two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. tsijournals.com An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. tsijournals.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. elixirpublishers.com The C-N stretching of the aromatic amine is expected in the 1250-1350 cm⁻¹ range. tsijournals.com The C-Br stretching vibration would likely appear in the lower frequency region of 500-700 cm⁻¹. asianpubs.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. cardiff.ac.uk The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The C-Br stretch is also expected to be Raman active. Due to the polarizability of the C-Br bond, this signal can be prominent.

Characteristic Vibrational Frequencies

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
-NH₂Asymmetric & Symmetric Stretch3300 - 3500
-NH₂Bending (Scissoring)1600 - 1650
Aromatic C-HStretch3000 - 3100
Pyridine RingC=C, C=N Stretch1400 - 1600
Aromatic C-NStretch1250 - 1350
-CH₂-Bending (Scissoring)~1450
-C-BrStretch500 - 700

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₆H₇BrN₂. Due to the presence of a nitrogen atom, the nominal molecular weight is an odd number (187 g/mol ). The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). libretexts.org

Key fragmentation pathways for aliphatic amines often involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, a significant fragmentation pathway would be the loss of the bromine radical (•Br) to form a stable pyridinylmethyl cation at m/z 107. Another common fragmentation for benzylic-type bromides is the formation of a tropylium-like ion.

Expected Mass Spectrometry Fragments

m/zIdentity
187/189[M]⁺• (Molecular Ion)
108[M - Br]⁺
107[M - HBr]⁺•
92[C₆H₆N]⁺

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. uni.lu For C₆H₇⁷⁹BrN₂, the calculated monoisotopic mass is 185.9796 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

As of now, a single crystal structure for this compound has not been reported in the crystallographic databases. However, analysis of a related compound, 3-bromopyridin-2-amine, reveals that molecules in the solid state assemble into inversion dimers via N—H···N hydrogen bonds involving the amine group and the pyridine nitrogen. nih.gov It is highly probable that this compound would also exhibit similar hydrogen bonding patterns in the solid state, potentially forming extended networks. An SCXRD study would confirm the planarity of the pyridine ring, the precise geometry of the substituents, and the nature of intermolecular interactions, such as hydrogen bonds and potentially Br···N halogen bonds.

Advanced Spectroscopic and Structural Elucidation

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the crystal structure or Hirshfeld surface analysis of 3-(Bromomethyl)pyridin-2-amine. While research exists for structurally related pyridine (B92270) derivatives, detailed analysis of the crystal packing and specific intermolecular interactions for this particular compound is not publicly available at this time. Such an analysis would be invaluable for understanding its solid-state behavior and potential for forming co-crystals or polymorphs.

Future research involving single-crystal X-ray diffraction would be necessary to elucidate the three-dimensional arrangement of this compound molecules in the solid state. This would reveal key information about its crystal system, space group, and unit cell dimensions.

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the pyridinyl nitrogen can act as a hydrogen bond acceptor. These interactions are typically strong and play a significant role in directing the crystal packing.

Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule.

π-π Stacking: The pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Without experimental data, any discussion of the crystal packing and intermolecular interactions of this compound remains speculative. Further research is required to provide a detailed and accurate description.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations provide valuable insights into molecular geometries, electronic properties, and spectroscopic features. For a molecule like 3-(bromomethyl)pyridin-2-amine, DFT would be instrumental in understanding its fundamental chemical characteristics.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this purpose, methods like the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311++G(d,p) are commonly employed. researchgate.net

This analysis for this compound would yield crucial data on bond lengths (e.g., C-N, C-C, C-Br), bond angles, and dihedral angles. Conformational analysis is particularly important for the bromomethyl group (-CH₂Br), as its rotation relative to the pyridine (B92270) ring can lead to different conformers with varying energies. The calculations would identify the global minimum energy conformer, which represents the most populated and stable structure of the molecule under normal conditions. Studies on related molecules, such as 3-bromopyridin-2-amine, have utilized crystallographic data to define molecular geometry, which can then be used as a starting point for or compared with DFT-optimized structures. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

DFT calculations can accurately predict the energies of these orbitals. For illustrative purposes, the table below shows FMO data calculated for a related thiophene derivative, demonstrating the type of information that would be obtained for this compound. researchgate.net

Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Analogue A-6.12-2.403.72
Analogue B-6.25-2.493.76
Analogue C-6.31-2.503.81

This table is illustrative and based on data for thiophene derivatives to show typical FMO analysis results. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be determined.

For this compound, this analysis would predict the frequencies of characteristic bond stretches, bends, and torsions. Key vibrational modes would include:

N-H stretching of the amine group.

Aromatic C-H stretching.

Pyridine ring stretching and deformation modes.

C-Br stretching of the bromomethyl group.

CH₂ bending and rocking modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. acs.org Correlating the theoretical spectrum with an experimentally recorded FT-IR or FT-Raman spectrum allows for a detailed and accurate assignment of the observed vibrational bands. researchgate.net

Thermodynamic Properties and Reaction Energetics

Beyond molecular structure and spectra, DFT calculations can predict various thermodynamic properties at different temperatures. researchgate.net These properties, derived from the calculated vibrational frequencies and molecular partition functions, include:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Such calculations would allow for the determination of the heat of formation and standard molar entropy of this compound. Furthermore, these thermodynamic data are essential for studying reaction energetics. For instance, the enthalpy change (ΔH) for a proposed reaction involving the compound can be calculated, indicating whether the reaction is exothermic or endothermic. A computational study on amine N-oxides, for example, used DFT to calculate N-O bond dissociation enthalpies to understand their relative stabilities. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Activation Barriers

For any proposed reaction involving this compound, such as a nucleophilic substitution at the bromomethyl carbon, computational methods can be used to map out the entire reaction pathway. This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS structure is crucial for understanding the reaction mechanism. Once the TS is found, its vibrational frequencies are calculated; a valid TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy barrier (Ea). A lower activation barrier corresponds to a faster reaction rate. DFT calculations have been successfully used to gain mechanistic insight into reactions of similar molecules, such as the palladium-catalyzed hydrolysis of imines derived from substituted pyridin-2-amines. mdpi.com For this compound, this analysis would clarify its reactivity in various chemical transformations and help in designing synthetic routes.

Computational Studies on Molecular Interactions and Recognition (excluding biological outcomes)

No computational studies detailing the non-covalent interactions, molecular recognition capabilities, or binding affinities of this compound with other non-biological molecules were found. Research in this area would typically involve calculations of interaction energies, analysis of intermolecular forces (like hydrogen bonding or π-stacking), and simulations of host-guest complex formation. This information remains uninvestigated for this specific compound.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of the non-linear optical (NLO) properties for this compound are not available in the literature. For similar pyridine derivatives, NLO properties are often investigated using DFT calculations to determine key parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help predict a molecule's potential for applications in optoelectronics. However, the necessary quantum chemical calculations to determine these values for this compound have not been published.

Conclusion and Future Research Directions

Summary of Key Achievements in 3-(Bromomethyl)pyridin-2-amine Research

Research involving the this compound scaffold has primarily focused on its utility as a reactive intermediate for the synthesis of more complex heterocyclic systems. The compound serves as a pivotal precursor, leveraging the electrophilic nature of the bromomethyl group for nucleophilic substitution reactions and the nucleophilic and directing properties of the 2-amino group for subsequent transformations.

A significant achievement has been the use of analogous bromomethyl-substituted scaffolds in the development of pilicides, which are anti-virulence compounds targeting Gram-negative bacteria. In these syntheses, the bromomethyl group acts as a versatile handle to introduce a wide array of substituents, including amines, ethers, amides, and sulfonamides, onto a core scaffold. nih.gov This strategy has been instrumental in generating libraries of compounds for structure-activity relationship (SAR) studies, leading to the identification of new pilicides with enhanced activity. nih.gov Furthermore, the sp³-hybridized carbon of the bromomethyl group has been successfully engaged in Suzuki-Miyaura cross-coupling reactions, demonstrating its utility for forming carbon-carbon bonds. nih.gov

While direct studies on this compound are not extensively documented, the achievements with structurally similar scaffolds underscore its primary role as a foundational element for building molecular diversity and accessing novel chemical entities with potential biological applications.

Unexplored Reactivity and Transformations

The bifunctional nature of this compound presents a landscape of unexplored chemical reactivity. The interplay between the adjacent nucleophilic amino group and the electrophilic bromomethyl group could lead to unique intramolecular reactions or serve as a di-functional handle for complex multicomponent reactions.

Key areas for future investigation include:

Intramolecular Cyclization: Under basic conditions, the amino group could displace the bromide to form a strained, yet potentially useful, azetidine-fused pyridine (B92270) system. The reactivity of this bicyclic product would be of significant interest.

Tandem Reactions: The compound is an ideal substrate for tandem reactions. For instance, an initial S_N2 reaction at the bromomethyl site could be followed by a transformation involving the amino group, such as N-acylation, N-arylation, or cyclocondensation, to rapidly build molecular complexity.

Palladium-Catalyzed Cross-Coupling: While the reactivity of 3-halo-2-aminopyridines in palladium-catalyzed C-N cross-coupling reactions presents challenges due to potential chelation of the palladium catalyst by the amidine-like structure, overcoming these hurdles could unlock powerful synthetic pathways. nih.gov Exploring ligands like RuPhos and BrettPhos, which have been successful for similar systems, could enable efficient C-N and C-C bond formations at the 3-position after converting the bromomethyl group. nih.gov

Formation of Fused Heterocycles: The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of imidazo[1,2-a]pyridines. researchgate.net The bromomethyl group could participate in novel cyclization strategies, potentially acting as an internal electrophile after an initial reaction at the amino group, leading to new fused heterocyclic scaffolds.

Emerging Synthetic Strategies for Analogous Systems

Modern synthetic organic chemistry offers a plethora of powerful tools that could be applied to the synthesis and elaboration of this compound and its analogs. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, and efficient methods for its synthesis and functionalization are highly sought after. mdpi.com

Emerging strategies applicable to this system include:

Late-Stage Functionalization: Techniques for C-H activation could allow for the direct introduction of functional groups onto the pyridine ring of a pre-formed this compound derivative, enabling rapid access to a diverse range of analogs.

Photoredox Catalysis: Light-mediated reactions could open up novel pathways for the transformation of the bromomethyl group, such as radical-based additions or couplings, which are complementary to traditional ionic reaction pathways.

Flow Chemistry: The synthesis of potentially unstable intermediates derived from this compound could be facilitated using flow chemistry, which allows for precise control over reaction conditions and the safe handling of reactive species.

Advanced Palladium Catalysis: The development of new generations of palladium pre-catalysts and ligands continues to expand the scope of cross-coupling reactions. nih.gov Applying these advanced systems to Suzuki, Buchwald-Hartwig, and other coupling reactions using this compound as a building block is a promising avenue for creating novel substituted pyridines. mdpi.commdpi.comnih.gov

Potential for Novel Scaffolds in Materials and Chemical Biology (focus on chemical utility)

The unique combination of a reactive handle and a heterocyclic core in this compound makes it an attractive building block for creating novel scaffolds with applications beyond traditional medicinal chemistry.

Materials Science: The 2-aminopyridine unit can engage in hydrogen bonding and metal coordination. By polymerizing or grafting derivatives of this compound onto surfaces or into polymer backbones, new materials with tailored electronic, optical, or metal-binding properties could be developed. The pyridine ring is a key component in various functional materials, and this compound provides a convenient anchor point for incorporation.

Chemical Biology: The bromomethyl group is an effective electrophile for covalent modification of biological macromolecules. rsc.org Analogous to bromopyridazinediones used for cysteine modification, derivatives of this compound could be designed as probes to selectively label proteins or other biomolecules. rsc.org This would enable applications in target identification, imaging, and diagnostics. The ability to attach this scaffold to peptides or proteins offers a route to new bioconjugates with modulated properties.

Development of Privileged Scaffolds: The compound is an excellent starting point for synthesizing more rigid and three-dimensional structures, such as spirocycles. bldpharm.com The introduction of spirocyclic scaffolds can improve the physicochemical properties of molecules for drug discovery by increasing their three-dimensionality (Fsp³). bldpharm.com The reactivity of this compound allows for its incorporation into multi-step syntheses aimed at producing these complex and valuable molecular architectures.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating the discovery of new reactions and applications.

Density Functional Theory (DFT): DFT calculations can be employed to predict the compound's geometric and electronic properties. mdpi.com This includes mapping the molecular electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack, and analyzing frontier molecular orbitals to understand its reactivity in various chemical transformations. mdpi.com Such studies can help rationalize observed reactivity and predict the outcomes of unexplored reactions.

Reaction Mechanism and Pathway Prediction: Computational modeling can elucidate the mechanisms of potential reactions, such as the intramolecular cyclization or its participation in complex catalytic cycles. By calculating the transition state energies for different pathways, researchers can predict the most favorable reaction conditions and identify potential side products.

Virtual Screening and Scaffold Design: For applications in materials or chemical biology, computational methods can be used to design novel derivatives of this compound. By simulating the interactions of virtual libraries of its derivatives with specific targets (e.g., protein binding sites, material surfaces), researchers can prioritize the synthesis of compounds with the highest probability of success. PubChem, for instance, provides computationally predicted data such as collision cross sections for the protonated molecule, which can aid in its characterization and study. uni.lu

Q & A

Basic: What synthetic routes are commonly employed for 3-(Bromomethyl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a pyridin-2-amine precursor. For example, 3-substituted pyridin-2-amines are brominated using N-bromosuccinimide (NBS) in acetonitrile at 25–50°C . Critical parameters include:

  • Catalyst selection : Lewis acids like FeBr₃ enhance regioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) favor electrophilic substitution at the methyl position.
  • Temperature control : Elevated temperatures (40–60°C) improve reaction rates but may increase side products like di-brominated analogs.
    To optimize yield, use in-situ monitoring (e.g., TLC or HPLC) and adjust stoichiometry (1.1–1.3 eq. NBS) to minimize over-bromination .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR : Look for a singlet at δ 4.3–4.5 ppm (CH₂Br) and a broad peak at δ 5.5–6.0 ppm (NH₂) .
  • ¹³C NMR : A peak at ~30 ppm corresponds to the bromomethyl carbon.
  • Mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ at m/z 187.0 (C₆H₇BrN₂⁺).
    For purity assessment, combine HPLC (C18 column, 80:20 H₂O:MeCN) with elemental analysis .

Advanced: How do steric and electronic factors influence substitution reactions at the bromomethyl group?

The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), but reactivity depends on:

  • Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) show slower kinetics due to crowding near the CH₂Br moiety.
  • Electronic effects : Electron-withdrawing groups on the pyridine ring (e.g., CF₃ at position 5) accelerate substitution by polarizing the C-Br bond .
    Contradiction note : Some studies report unexpected retention of configuration in SN2 reactions, possibly due to π-stacking interactions stabilizing transition states. Kinetic isotopic effect (KIE) studies and DFT modeling are recommended to resolve such anomalies .

Advanced: What strategies are used to resolve contradictions in reported catalytic coupling reactions involving this compound?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) sometimes yield inconsistent results due to:

  • Catalyst poisoning : The NH₂ group can coordinate Pd, reducing activity. Mitigate by using protecting groups (e.g., Boc) or switching to Pd(OAc)₂/XPhos systems .
  • Solvent effects : DMF improves solubility but may dehalogenate the bromomethyl group at high temps. Use toluene or THF below 80°C.
    Methodological tip : Perform control experiments with deuterated analogs to track halogen exchange pathways .

Advanced: How does the crystal packing of this compound affect its solid-state reactivity?

X-ray crystallography (e.g., P21/c space group, monoclinic system) reveals intermolecular N-H⋯N hydrogen bonds between NH₂ and pyridine N atoms, creating a layered structure . This arrangement:

  • Reduces thermal stability : Decomposition occurs above 150°C due to weakened van der Waals forces.
  • Influences mechanochemical reactions : Grinding with K₂CO₃ promotes faster coupling by disrupting H-bond networks.

Advanced: What in vitro assays are recommended to evaluate its biological potential, and how are false positives mitigated?

  • Kinase inhibition : Screen against TrkA kinase (IC₅₀ determination via ADP-Glo™ assay) .
  • Cytotoxicity : Use MTT assays on HEK293 and HepG2 cells, with LC₅₀ values compared to positive controls (e.g., doxorubicin).
    False-positive mitigation : Include counterscreens (e.g., luciferase interference assays) and validate hits using orthogonal methods (e.g., SPR binding kinetics) .

Safety and Handling

  • Lab practices : Use gloveboxes for air-sensitive reactions (NH₂ group oxidizes in air). Store under N₂ at −20°C .
  • Waste disposal : Quench residual bromomethyl groups with NaHSO₃ before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.